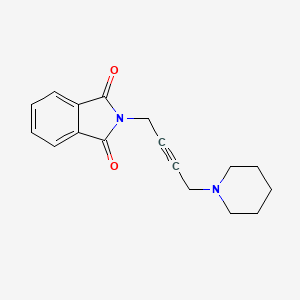
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18F2N6O and its molecular weight is 396.402. The purity is usually 95%.
BenchChem offers high-quality (2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on the synthesis of related compounds, such as piperidine and pyridazinone derivatives , indicates the interest in developing efficient synthetic pathways for potential pharmacological agents. For example, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride involved amidation, Friedel-crafts acylation, and hydration, indicating the chemical versatility and reactivity of difluorophenyl-piperazinyl methanones (Zheng Rui, 2010). This process highlights the methodology for synthesizing structurally complex and pharmacologically relevant compounds.
Pharmacokinetics and Metabolism
Studies on related compounds such as dipeptidyl peptidase IV inhibitors reveal insights into the metabolism, excretion, and pharmacokinetics, providing a basis for understanding how such compounds behave in biological systems. The metabolism pathways include hydroxylation, amide hydrolysis, and N-dealkylation, indicating the role of cytochrome P450 enzymes in their biotransformation (Raman K. Sharma et al., 2012). Such information is crucial for developing compounds with optimal pharmacological profiles.
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlight the potential therapeutic applications of these compounds. Certain derivatives exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Molecular Docking and Interaction Studies
Research on the molecular interaction of cannabinoid receptor antagonists emphasizes the significance of understanding the binding mechanisms of these compounds at the molecular level. This knowledge aids in the design of compounds with targeted pharmacological effects, demonstrating the application of computational tools in drug discovery (J. Shim et al., 2002).
Potential Antipsychotic Applications
Studies on heterocyclic compounds with affinity for dopamine and serotonin receptors offer insights into the development of novel antipsychotic agents. The structural modification of these compounds to improve their receptor affinity and selectivity underscores the potential of difluorophenyl-piperazinyl methanones and related structures in psychiatric medication (Devin M Swanson et al., 2009).
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-2-1-3-16(22)19(15)20(29)28-12-10-27(11-13-28)18-5-4-17(25-26-18)24-14-6-8-23-9-7-14/h1-9H,10-13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPLOVZYRXBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)
![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2643048.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)




![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2643058.png)



